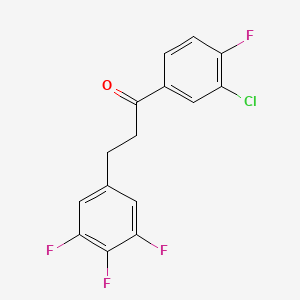

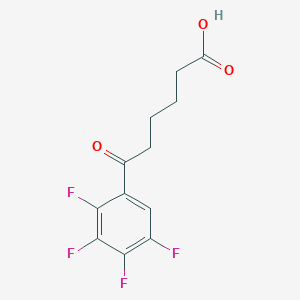

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid” is a complex organic molecule. It contains a tetrafluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with four fluorine atoms attached. This is connected to a 6-oxohexanoic acid group, which is a six-carbon chain with a carboxylic acid group (-COOH) at one end and a ketone group (=O) at the other .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the tetrafluorophenyl group and the formation of the 6-oxohexanoic acid chain. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrafluorophenyl group would likely contribute to the compound’s overall stability due to the strong carbon-fluorine bonds. The 6-oxohexanoic acid group would introduce polar characteristics due to the presence of the carbonyl (C=O) and hydroxyl (-OH) groups .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically reactive and could undergo reactions such as esterification or amide formation. The ketone group could potentially undergo reactions such as nucleophilic addition .

Applications De Recherche Scientifique

Mass Spectrometric Characterization

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid and related compounds have been characterized using mass spectrometry, particularly electrospray ionization coupled with triple quadrupole and TOF analyzer systems. This research, focusing on small oxocarboxylic acids like 5-oxohexanoic and 6-oxoheptanoic acids, explores fragmentation pathways and uses Density Functional Theory (DFT) calculations for theoretical understanding (Kanawati et al., 2007).

Synthesis and Interconversion

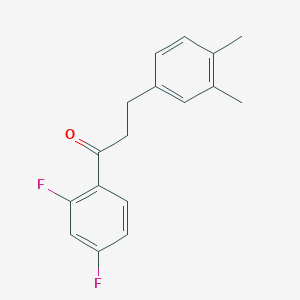

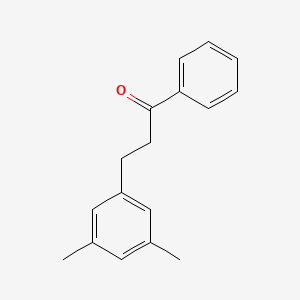

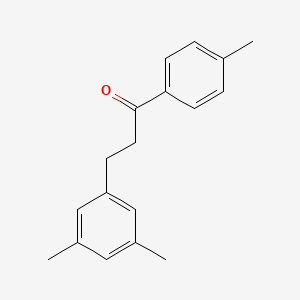

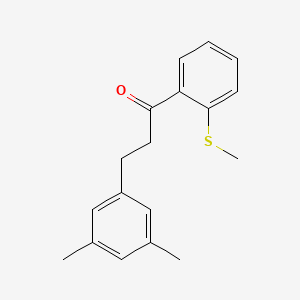

Research into the synthesis and interconversion of 6-aroyl-4-oxohexanoic acids has been conducted, focusing on the reactions and equilibrium between different compounds. This study also discusses the formation of 5-aryl-2-furanpropionic acids and includes data on antiinflammatory screening (Short & Rockwood, 1969).

Biotransformation Studies

Studies have explored the biotransformation of related fluorotelomer alcohols by fungi, specifically Phanerochaete chrysosporium. This research is significant in understanding the biodegradation of polyfluoroalkyl substances and assessing their environmental impact. The focus on 6:2 fluorotelomer alcohol transformation products provides insights into the bioremediation potential for contaminated environments (Tseng et al., 2014).

Crystal Structures

The crystal structures of compounds closely related to 6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid have been determined, with a focus on understanding the hydrogen-bond networks in these structures (Feeder & Jones, 1994).

Synthesis and Biological Activities

Research on the synthesis of 6-aryl-4-oxohexanoic acids and their effects on eicosanoid biosynthesis and anti-inflammatory activities provides insights into their potential therapeutic applications. This includes studies on non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds (Abouzid et al., 2007).

Environmental Fate in Sediment Systems

The biotransformation of fluorotelomer alcohols in river sediment systems has been studied to understand the environmental fate of these substances. This research is crucial in assessing the long-term impact of fluorotelomer alcohols on aquatic ecosystems and potential contamination sources (Zhao et al., 2013).

Mécanisme D'action

Target of Action

The primary targets of 6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid are currently unknown. This compound is structurally related to 2,3,4,5-tetrafluorophenol , which is a fluorinated phenolic compound Phenolic compounds are known to interact with a variety of biological targets, including enzymes and cell membrane proteins.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-oxo-6-(2,3,4,5-tetrafluorophenyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F4O3/c13-7-5-6(10(14)12(16)11(7)15)8(17)3-1-2-4-9(18)19/h5H,1-4H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMUMEHPLZSOBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.